molecular formula C7H5BrO2S B6182751 {2-bromothieno[3,2-b]furan-5-yl}methanol CAS No. 2613384-71-5

{2-bromothieno[3,2-b]furan-5-yl}methanol

Cat. No.: B6182751
CAS No.: 2613384-71-5
M. Wt: 233.1
InChI Key:
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Description

{2-bromothieno[3,2-b]furan-5-yl}methanol is a chemical compound with the molecular formula C7H5BrO2S It is a derivative of thienofuran, a heterocyclic compound containing both sulfur and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-bromothieno[3,2-b]furan-5-yl}methanol typically involves the bromination of thieno[3,2-b]furan followed by a reduction reaction to introduce the methanol group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reduction step can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {2-bromothieno[3,2-b]furan-5-yl}methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of {2-bromothieno[3,2-b]furan-5-yl}aldehyde or {2-bromothieno[3,2-b]furan-5-yl}carboxylic acid.

    Reduction: Formation of {2-bromothieno[3,2-b]furan-5-yl}methane.

    Substitution: Formation of various substituted thienofuran derivatives depending on the nucleophile used.

Scientific Research Applications

{2-bromothieno[3,2-b]furan-5-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of bioactive molecules for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of {2-bromothieno[3,2-b]furan-5-yl}methanol is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • {2-chlorothieno[3,2-b]furan-5-yl}methanol
  • {2-iodothieno[3,2-b]furan-5-yl}methanol
  • {2-fluorothieno[3,2-b]furan-5-yl}methanol

Uniqueness

{2-bromothieno[3,2-b]furan-5-yl}methanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No.

2613384-71-5

Molecular Formula

C7H5BrO2S

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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